molecular formula C15H17NO5 B8752173 2-Methyl 1-(phenylmethyl) 4-oxo-1,2-piperidinedicarboxylate

2-Methyl 1-(phenylmethyl) 4-oxo-1,2-piperidinedicarboxylate

Cat. No. B8752173
M. Wt: 291.30 g/mol
InChI Key: ZTEZLYGMEVNTLQ-UHFFFAOYSA-N
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Patent
US09345708B2

Procedure details

To a 500 ml flask, flamed dry under N2 was added CH2Cl2 (65 mL) followed by oxalyl chloride (5.2 mL, 59.6 mmol). After cooling the reaction mixture to −78° C., dimethyl sulfoxide (8.4 mL, 118.4 mmol) was added, followed by 1-benzyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate, 13b, (8.6 g, 29.2 mmol) in CH2Cl2 (65 mL). The reaction was allowed to stir at −78° C. for 45 min. To the mixture was added triethylamine (24.4 mL, 175.1 mmol) and the mixture was allowed to warm to room temperature. The reaction mixture was diluted with CH2Cl2 and 1N HCl. The layers were separated and the aqueous phase was re-extracted with CH2Cl2. The combined organic phases were washed with water, dried over MgSO4, filtered and evaporated to dryness. The crude was purified by silica gel chromatography (30-50% EtOAc/hexanes) to give the desired product, 13c.
Quantity
5.2 mL
Type
reactant
Reaction Step One
Quantity
8.4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
8.6 g
Type
reactant
Reaction Step Four
Quantity
24.4 mL
Type
reactant
Reaction Step Five
Quantity
65 mL
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C(Cl)=O.CS(C)=O.[OH:11][CH:12]1[CH2:17][CH2:16][N:15]([C:18]([O:20][CH2:21][C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)=[O:19])[CH:14]([C:28]([O:30][CH3:31])=[O:29])[CH2:13]1.C(N(CC)CC)C>C(Cl)Cl.Cl>[O:11]=[C:12]1[CH2:17][CH2:16][N:15]([C:18]([O:20][CH2:21][C:22]2[CH:23]=[CH:24][CH:25]=[CH:26][CH:27]=2)=[O:19])[CH:14]([C:28]([O:30][CH3:31])=[O:29])[CH2:13]1

Inputs

Step One
Name
Quantity
5.2 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Two
Name
Quantity
8.4 mL
Type
reactant
Smiles
CS(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1CC(N(CC1)C(=O)OCC1=CC=CC=C1)C(=O)OC
Step Four
Name
Quantity
8.6 g
Type
reactant
Smiles
OC1CC(N(CC1)C(=O)OCC1=CC=CC=C1)C(=O)OC
Step Five
Name
Quantity
24.4 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Six
Name
Quantity
65 mL
Type
solvent
Smiles
C(Cl)Cl
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
to stir at −78° C. for 45 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
To a 500 ml flask, flamed
CUSTOM
Type
CUSTOM
Details
dry under N2
ADDITION
Type
ADDITION
Details
was added CH2Cl2 (65 mL)
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was re-extracted with CH2Cl2
WASH
Type
WASH
Details
The combined organic phases were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The crude was purified by silica gel chromatography (30-50% EtOAc/hexanes)

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
O=C1CC(N(CC1)C(=O)OCC1=CC=CC=C1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.